molecular formula C7H14N2O B2987358 3,3-Dimethyl-1,4-diazepan-2-one CAS No. 933689-98-6

3,3-Dimethyl-1,4-diazepan-2-one

Cat. No. B2987358
CAS RN: 933689-98-6
M. Wt: 142.202
InChI Key: JWVMDEWTTFVQQL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-diazepan-2-one is a chemical compound with the CAS number 933689-98-6 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 1,4-diazepines, which includes this compound, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study discusses the microwave-assisted synthesis of 1,4-diazepine derivatives .


Molecular Structure Analysis

The molecular structure of 1,4-diazepines has been studied using various spectroscopic techniques and Density Functional Theory (DFT) calculations . These studies provide insights into the structural characteristics related to the biological activity of these compounds .


Chemical Reactions Analysis

1,4-Diazepines, including this compound, are involved in various chemical reactions. A review discusses the synthetic routes and chemical reactions of 1,4-diazepine derivatives . Another study discusses the synthesis of 1,4-diazepine derivatives using an efficient heteropolyacid-catalyzed procedure .

Scientific Research Applications

Binding Selectivity and Structural Analysis

Studies on the binding selectivity of 1,4-benzodiazepines, including diazepam and its 3,3-dimethyl substituted analogues to proteins such as alpha1-acid glycoprotein (AGP), reveal insights into the chiral conformer preferences of these compounds. Fitos et al. (2007) demonstrated that AGP binds preferentially to the P-conformers of these compounds, highlighting the importance of conformation in drug-protein interactions Fitos et al., 2007.

Synthesis and Molecular Structure

The synthesis and structural characterization of derivatives related to 3,3-Dimethyl-1,4-diazepan-2-one have been extensively studied. Kowalczyk (2008) reported on the synthesis, molecular structure, and spectral properties of quaternary ammonium derivatives, providing foundational knowledge for further chemical modifications and potential applications Kowalczyk, 2008.

Therapeutic Applications Exploration

The exploration of 1,4-diazepan-2-one derivatives for therapeutic applications, particularly in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, showcases the potential medical relevance of these compounds. Liang et al. (2007) optimized N-acyl-1,4-diazepan-2-one derivatives, yielding potent and selective inhibitors with significant therapeutic promise Liang et al., 2007.

Medicinal Chemistry and Drug Design

The scaffold of 1,3-diazepine, closely related to the structure of interest, has been highlighted for its rich applications in medicinal chemistry and drug design. Malki, Martínez, and Masurier (2021) reviewed the utilization of the 1,3-diazepine moiety in developing compounds with a wide range of biological activities, underlining the structural versatility and potential of diazepine derivatives in pharmacology Malki, Martínez, & Masurier, 2021.

Catalysis and Synthetic Methods

The use of diazepine derivatives in catalysis and novel synthetic methods further extends the scientific applications of these compounds. Maleki (2012) described the employment of silica-supported iron oxide nanoparticles for the synthesis of diazepine derivatives, illustrating the intersection of nanotechnology and synthetic chemistry for efficient and innovative compound creation Maleki, 2012.

Safety and Hazards

The safety data sheets for similar compounds suggest that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are highly flammable and may cause skin and eye irritation, respiratory irritation, and could be fatal if swallowed and enters airways .

Future Directions

The future directions for the research on 1,4-diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, involve the development of new synthetic methods and the exploration of their biological activities . The development of new microbiocides and the continuous change in the structures and types of microbiocides used are also important future directions .

properties

IUPAC Name

3,3-dimethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMDEWTTFVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933689-98-6
Record name 3,3-dimethyl-1,4-diazepan-2-one
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